molecular formula C13H12FNO2S B1408310 2-(3-Fluorophenyl)-5-methylthiazole-4-carboxylic acid ethyl ester CAS No. 1770676-43-1

2-(3-Fluorophenyl)-5-methylthiazole-4-carboxylic acid ethyl ester

Cat. No. B1408310
CAS RN: 1770676-43-1
M. Wt: 265.31 g/mol
InChI Key: BGFLARHMXNLVAS-UHFFFAOYSA-N
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Description

The compound “2-(3-Fluorophenyl)-5-methylthiazole-4-carboxylic acid ethyl ester” is a complex organic molecule. It contains a thiazole ring, which is a heterocyclic compound that includes a five-membered ring with one sulfur atom, one nitrogen atom, and three carbon atoms. The thiazole ring is substituted with a 3-fluorophenyl group at the 2-position and a methyl group at the 5-position. The 4-position of the thiazole ring is attached to a carboxylic acid ethyl ester group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiazole ring, the 3-fluorophenyl group, the methyl group, and the carboxylic acid ethyl ester group would all contribute to the overall structure of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in its structure. The thiazole ring, the fluorine atom in the 3-fluorophenyl group, the methyl group, and the carboxylic acid ethyl ester group could all potentially participate in chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as its size, shape, functional groups, and the presence of heteroatoms (like nitrogen, sulfur, and fluorine) would all play a role in determining properties like solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Synthesis and Chemical Reactions

The synthesis and chemical reactions of thiazole derivatives, including compounds similar to "2-(3-Fluorophenyl)-5-methylthiazole-4-carboxylic acid ethyl ester," have been explored in various studies. These compounds serve as key intermediates in the production of more complex molecules with potential biological activities. For example, thiazolecarboxylic acid derivatives have been synthesized through acylation, methylation, and conversion into esters, showcasing their versatility in chemical synthesis (Dovlatyan et al., 2004). Similarly, the photolysis of certain carboxylate esters in the presence of thioamides yields thiazole-5-carboxylate esters, demonstrating the synthetic utility of these molecules in generating thiazole derivatives (Fong et al., 2004).

Crystallographic Studies

Crystallographic studies have played a crucial role in understanding the structural aspects of thiazole derivatives. These studies provide insight into the molecular and crystal structure, aiding in the elucidation of reaction mechanisms and the development of new synthetic methods. For instance, the crystallographic analysis of certain thiazole derivatives has revealed the coplanarity of the thiazole ring with adjacent functional groups, suggesting resonance interactions that could influence their chemical reactivity (Golankiewicz et al., 1985).

Antimicrobial and Antitumor Activity

The exploration of the biological activities of thiazole derivatives is a significant aspect of their scientific research applications. Studies have shown that certain thiazole derivatives exhibit promising antimicrobial and antitumor activities. For example, the synthesis of amino acid ester derivatives containing 5-fluorouracil has demonstrated inhibitory effects against cancer cell lines, highlighting the potential of thiazole derivatives as antitumor agents (Xiong et al., 2009). Additionally, the microwave-assisted synthesis of novel 1,3,4-thiadiazoles and 1,2,4-triazoles derived from thiazolecarbohydrazide has revealed their antibacterial and antifungal properties, indicating their potential in developing new antimicrobial agents (Dengale et al., 2019).

Mechanism of Action

Without specific information about the intended use or biological activity of this compound, it’s difficult to predict its mechanism of action .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and potential for bioaccumulation. Without specific data, it’s difficult to provide a detailed safety assessment .

Future Directions

Future research on this compound could involve exploring its synthesis, characterizing its physical and chemical properties, investigating its reactivity, and assessing its potential uses in various applications .

properties

IUPAC Name

ethyl 2-(3-fluorophenyl)-5-methyl-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FNO2S/c1-3-17-13(16)11-8(2)18-12(15-11)9-5-4-6-10(14)7-9/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGFLARHMXNLVAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=N1)C2=CC(=CC=C2)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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